rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

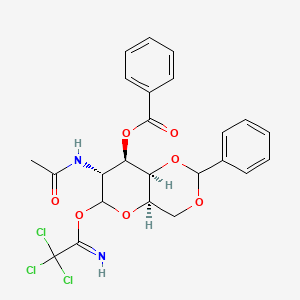

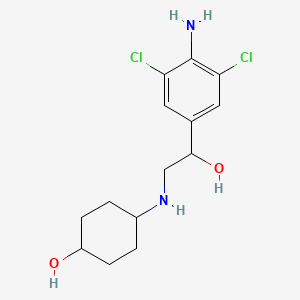

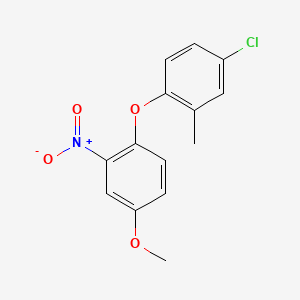

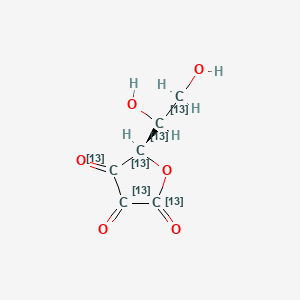

The compound “rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester” is used to make immunogens for the production of antibodies to nicotine . It has a CAS Number of 1207282-60-7 .

Molecular Structure Analysis

The molecular formula of this compound is C19H23N3O6 . It has a molecular weight of 389.40 .Scientific Research Applications

Affinity Chromatography Applications

- Protein Isolation : A study demonstrated the use of a hemisuccinate ester in affinity chromatography for isolating vitamin D sterol-binding proteins from human serum. This showcases the use of hemisuccinate esters in protein purification processes (Haddad, Abrams, & Walgate, 1981).

Immunoassay Development

- New Haptens for Immunoassay : Research on N-succinimidyl esters of various bile acid hemisuccinates, including preparation and application in immunoassay, highlights their role in developing sensitive diagnostic tests (Miyairi, Shioya, Ebihara, Hosoda, & Nambara, 1984).

Enzyme Labeling

- Progesterone Derivatives : An N-hydroxysuccinimide ester was synthesized and used for enzyme labeling of progesterone derivatives, indicating its utility in biochemical assays (Sauer & Morris, 1987).

Chemical Synthesis

- Synthesis of Chiral Auxiliaries : The use of N-hydroxysuccinimide esters in the enantioselective preparation of α-amino acids demonstrates their significance in the field of organic synthesis (Camps, Pérez, Soldevilla, & Borrego, 1999).

Drug Development

- Antimalarial Drugs : A study discussed the synthesis of linker-based hemisuccinate derivatives of artemisinin, showing the role of hemisuccinate esters in developing new antimalarial drugs (Singh, Kanchan, Chaudhary, & Puri, 2012).

Biomedical Research

- Protein Labeling : The transformation of NHS-esters into site-specific protein labeling tools highlights their utility in clarifying biochemical mechanisms, such as in the study of ubiquitin ligase mechanisms (Dempsey, Jiang, Kalin, Chen, & Cole, 2018).

Mechanism of Action

properties

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl] butanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6/c1-21-10-8-14(19(21)13-3-2-9-20-11-13)12-27-17(25)6-7-18(26)28-22-15(23)4-5-16(22)24/h2-3,9,11,14,19H,4-8,10,12H2,1H3/t14-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWDZTYMDUMBQQ-AUUYWEPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CN=CC=C2)COC(=O)CCC(=O)ON3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@H]1C2=CN=CC=C2)COC(=O)CCC(=O)ON3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660069 |

Source

|

| Record name | [(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester | |

CAS RN |

1207282-60-7 |

Source

|

| Record name | [(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)